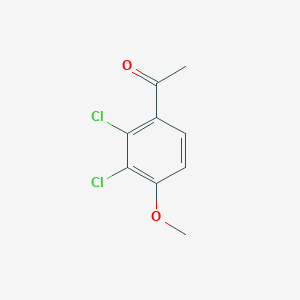

1-(2,3-dichloro-4-methoxyphenyl)Ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8Cl2O2 |

|---|---|

Molecular Weight |

219.06 g/mol |

IUPAC Name |

1-(2,3-dichloro-4-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H8Cl2O2/c1-5(12)6-3-4-7(13-2)9(11)8(6)10/h3-4H,1-2H3 |

InChI Key |

GRKKTJNDAIZYGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)OC)Cl)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 1 2,3 Dichloro 4 Methoxyphenyl Ethanone

Electrophilic Aromatic Substitution Pathways on the Dichloromethoxyphenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The reactivity and regioselectivity of the dichloromethoxyphenyl ring in 1-(2,3-dichloro-4-methoxyphenyl)ethanone are governed by the cumulative effects of its three substituents: two chlorine atoms, a methoxy (B1213986) group, and an acetyl group. masterorganicchemistry.com

The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance. wikipedia.org Conversely, the chlorine atoms (-Cl) are deactivating due to their inductive electron withdrawal but are also ortho, para-directing because of resonance donation from their lone pairs. The acetyl group (-COCH₃) is a meta-directing deactivator, withdrawing electron density from the ring through both induction and resonance. lkouniv.ac.in

The positions on the aromatic ring available for substitution are C5 and C6. The directing effects of the existing substituents on these positions are summarized below.

| Position | Directing Effect of -OCH₃ (at C4) | Directing Effect of -Cl (at C2 & C3) | Directing Effect of -COCH₃ (at C1) | Overall Predicted Outcome |

|---|---|---|---|---|

| C5 | Ortho (Activating) | Meta/Para (Deactivating) | Meta (Deactivating) | Potentially favored due to strong activation from -OCH₃ |

| C6 | Meta (Activating) | Ortho (Deactivating) | Ortho (Deactivating) | Strongly disfavored due to deactivation and steric hindrance |

The reaction mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. wikipedia.orgminia.edu.eg The stability of this intermediate determines the reaction rate and the major product. Attack at the C5 position is most likely, as the positive charge in the corresponding arenium ion can be delocalized onto the oxygen atom of the powerful electron-donating methoxy group, providing significant stabilization. lkouniv.ac.in Attack at C6 is sterically hindered by the adjacent acetyl group and electronically disfavored by the deactivating groups.

Nucleophilic Attack Mechanisms on the Carbonyl Center

The carbonyl group of the ethanone (B97240) moiety is electrophilic and susceptible to attack by nucleophiles. This reaction typically proceeds via a nucleophilic addition mechanism. youtube.com The nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com Subsequent protonation of this alkoxide intermediate yields the final product, often an alcohol.

The reactivity of the carbonyl group in this compound is modulated by the electronic effects of the substituted aromatic ring. The electron-withdrawing nature of the two chlorine atoms and the acetyl group itself enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted acetophenone (B1666503). While the methoxy group is electron-donating, its effect is somewhat attenuated by the strongly deactivating chloro- and acetyl substituents.

Common nucleophilic addition reactions include:

Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, forming a secondary alcohol upon workup.

Grignard Reactions: Organomagnesium halides (R-MgX) add an alkyl or aryl group to the carbonyl carbon, producing a tertiary alcohol after hydrolysis.

Cyanohydrin Formation: The addition of a cyanide ion (CN⁻), typically from HCN or NaCN, results in the formation of a cyanohydrin.

Alpha-Carbon Reactivity and Enolization Pathways

The protons on the methyl group adjacent to the carbonyl (the α-carbon) are acidic and can be removed by a base to form an enolate ion. This enolate is a key reactive intermediate in many reactions. The formation of the enol or enolate is known as enolization. This process can be catalyzed by either acid or base.

Base-Catalyzed Enolization: A base removes an α-proton, creating a resonance-stabilized enolate anion. The negative charge is delocalized between the α-carbon and the carbonyl oxygen.

Acid-Catalyzed Enolization: The carbonyl oxygen is first protonated by an acid, making the carbonyl carbon more electrophilic. A weak base (like the solvent) then removes an α-proton to form a neutral enol.

The acidity of the α-protons in this compound is influenced by the substituents on the phenyl ring. The collective electron-withdrawing effect of the dichlorinated ring enhances the stability of the conjugate base (the enolate), thereby increasing the acidity of the α-protons compared to acetophenone. Kinetic studies on the enolization of other substituted acetophenones have shown that such electronic factors play a significant role in the reaction rate. researchgate.net The resulting enolate can act as a nucleophile in reactions such as aldol (B89426) condensations and α-halogenation.

Radical Reactions and Oxidative Transformations of the Ethanone Moiety

The ethanone moiety can undergo reactions involving radical intermediates, particularly under photochemical or high-temperature conditions, or in the presence of radical initiators. studyraid.com One common photochemical reaction for acetophenones is the Norrish Type I cleavage, where the bond between the carbonyl carbon and the α-carbon breaks, forming an acyl radical and a methyl radical. studyraid.com

Ph-CO-CH₃ → [Ph-CO•] + [•CH₃]

Alternatively, electrochemical reduction of halogenated acetophenones can lead to the formation of an unstable anion radical. acs.org This radical can then decompose by losing a halide ion to form an acetylphenyl radical. acs.org This species can subsequently abstract a hydrogen atom from the solvent or participate in other radical reactions. acs.org Copper-catalyzed radical additions of acetophenones to alkynes have also been reported as a pathway to synthesize substituted furans. figshare.com

Oxidative transformations can also occur. For instance, in the presence of a strong oxidizing agent, the ethanone side chain can be cleaved. Mechanistic investigations suggest that some oxidation pathways may involve the formation of acetophenone radicals. researchgate.net

Kinetic and Thermodynamic Analysis of Reaction Pathways

When multiple reaction pathways are possible, the product distribution is determined by whether the reaction is under kinetic or thermodynamic control. figshare.commdpi.com

Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest (i.e., via the pathway with the lowest activation energy). This is the kinetic product.

Thermodynamic Control: At higher temperatures or with longer reaction times, if the reactions are reversible, the system can reach equilibrium. The major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product.

For electrophilic aromatic substitution on this compound, substitution at the C5 position is expected to be the kinetically and thermodynamically favored pathway. The transition state leading to the C5-substituted product is significantly stabilized by the methoxy group, lowering its activation energy. The resulting product is also likely to be the most stable due to favorable electronic interactions. However, a detailed computational and experimental analysis would be required to definitively map the reaction energy landscape. mdpi.com Thermodynamic data for various substituted acetophenones can serve as a basis for such predictions. researchgate.net

| Parameter | Kinetic Product | Thermodynamic Product |

|---|---|---|

| Formation Rate | Fastest | Can be slow or fast |

| Activation Energy (Ea) | Lowest | Can be high or low |

| Product Stability | Less stable | Most stable |

| Reaction Conditions | Low temperature, short reaction time | High temperature, long reaction time (requires reversibility) |

Stereochemical Control and Chirality Induction in Derivatization Reactions

The molecule this compound is achiral. However, reactions at the carbonyl carbon can create a new stereocenter. For example, the reduction of the ketone to a secondary alcohol transforms the prochiral carbonyl carbon into a chiral center.

Without a chiral influence, such a reaction would produce a racemic mixture (a 50:50 mixture of both enantiomers). Achieving stereochemical control, or the preferential formation of one stereoisomer over another, requires the use of chiral reagents, catalysts, or auxiliaries. masterorganicchemistry.com This is known as an enantioselective reaction. masterorganicchemistry.com

Mechanisms for chirality induction often involve the formation of diastereomeric transition states. A chiral catalyst or reagent interacts with the substrate to create two possible transition states leading to the two different enantiomeric products. These transition states are diastereomeric and thus have different energies. The reaction proceeds preferentially through the lower-energy transition state, leading to an excess of one enantiomer. Such stereoselective reactions are critical in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov

Comprehensive Spectroscopic Characterization of 1 2,3 Dichloro 4 Methoxyphenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constant Determination

A ¹H NMR spectrum of 1-(2,3-dichloro-4-methoxyphenyl)ethanone would be expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the acetyl group protons. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the chlorine atoms and the acetyl group, and the electron-donating effect of the methoxy group. The splitting patterns (singlet, doublet, etc.) and coupling constants (J values) would reveal the connectivity of adjacent protons.

Expected ¹H NMR Data Table (Hypothetical)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| CH₃ (acetyl) | - | Singlet | - | 3H |

| OCH₃ (methoxy) | - | Singlet | - | 3H |

| Aromatic H-5 | - | Doublet | - | 1H |

Carbon-13 (¹³C) NMR Elucidation of Carbon Framework

The ¹³C NMR spectrum would provide a peak for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon, with the carbonyl carbon of the acetyl group expected at a significantly downfield position.

Expected ¹³C NMR Data Table (Hypothetical)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (carbonyl) | - |

| C-4 (aromatic) | - |

| C-1 (aromatic) | - |

| C-2 (aromatic) | - |

| C-3 (aromatic) | - |

| C-6 (aromatic) | - |

| C-5 (aromatic) | - |

| OCH₃ (methoxy) | - |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments would be crucial for the unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the relationship between the two aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, helping to piece together the entire molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing insights into the spatial arrangement of the substituents on the phenyl ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy are used to identify functional groups based on their characteristic vibrational frequencies. For this compound, key vibrational modes would include the C=O stretch of the ketone, C-O stretches of the methoxy group and ether linkage, C-Cl stretches, and various aromatic C-H and C=C vibrations.

Expected IR/Raman Data Table (Hypothetical)

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | - |

| Aliphatic C-H stretch (CH₃) | - |

| C=O stretch (ketone) | - |

| Aromatic C=C stretch | - |

| C-O stretch (ether) | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions of the aromatic system and n → π* transitions of the carbonyl group. The positions and intensities of these bands (λmax) are influenced by the substituents on the benzene (B151609) ring.

Expected UV-Vis Data Table (Hypothetical)

| Electronic Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π → π* | - | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the precise elemental composition, confirming the molecular formula C₉H₈Cl₂O₂. The isotopic pattern would be characteristic of a molecule containing two chlorine atoms.

Expected HRMS Data Table (Hypothetical)

| Ion | Calculated m/z | Measured m/z |

|---|---|---|

| [M]+ | - | - |

| [M+H]+ | - | - |

Advanced Spectroscopic Techniques for Isomeric Differentiation and Mixture Analysis

The unequivocal identification of a specific isomer of a substituted aromatic compound like this compound is a significant analytical challenge. Positional isomers, which have the same molecular formula and mass, often exhibit subtle differences in their standard spectroscopic profiles. Advanced spectroscopic methods are therefore essential for unambiguous structural elucidation and for the quantitative analysis of mixtures containing multiple isomers. These techniques provide detailed information about the connectivity of atoms and the spatial relationships between them, which are crucial for differentiating between closely related molecular structures.

Isomeric Differentiation using Advanced NMR Spectroscopy

While basic 1D ¹H and ¹³C NMR spectra provide initial valuable information, complex substitution patterns can lead to ambiguous assignments. Advanced 2D NMR techniques are indispensable for definitively establishing the isomeric structure of this compound by mapping out the precise connectivity of protons and carbons.

Two-Dimensional (2D) NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the two aromatic protons, confirming their adjacent positions on the benzene ring. The absence of such a correlation in an isomer where the protons are not adjacent would be a key differentiating factor.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. emerypharma.comdiva-portal.org It provides a clear map of which proton is attached to which carbon, simplifying the assignment of the aromatic C-H signals in the ¹³C NMR spectrum. emerypharma.comdiva-portal.org

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful techniques for isomeric differentiation, as it shows correlations between protons and carbons over two to three bonds (²J and ³J couplings). youtube.comsdsu.edu For this compound, key HMBC correlations would be observed between:

The methoxy protons (-OCH₃) and the carbon atom at position 4 of the aromatic ring.

The acetyl protons (-COCH₃) and the carbonyl carbon, as well as the carbon at position 1 of the ring.

The aromatic protons and the surrounding quaternary (non-protonated) carbons, including those bearing the chloro substituents.

By analyzing these long-range correlations, the complete substitution pattern of the aromatic ring can be pieced together, allowing for the unambiguous differentiation from other isomers such as 1-(2,4-dichloro-3-methoxyphenyl)ethanone or 1-(3,4-dichloro-2-methoxyphenyl)ethanone.

Hypothetical ¹H and ¹³C NMR Data for Isomeric Differentiation

| Compound | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Acetyl Protons (δ, ppm) | Aromatic Carbons (δ, ppm) | Carbonyl Carbon (δ, ppm) |

|---|---|---|---|---|---|

| This compound | ~7.7 (d, J≈9 Hz), ~7.1 (d, J≈9 Hz) | ~3.9 | ~2.6 | ~158, ~132, ~128, ~127, ~125, ~112 | ~196 |

| 1-(2,5-dichloro-4-methoxyphenyl)ethanone | ~7.8 (s), ~7.2 (s) | ~3.9 | ~2.6 | ~157, ~133, ~131, ~129, ~126, ~114 | ~196 |

Mass Spectrometry for Isomeric Differentiation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. While isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their structure.

Electron ionization mass spectrometry (EI-MS) of acetophenone (B1666503) derivatives typically shows a prominent molecular ion peak (M⁺) and a base peak corresponding to the loss of the methyl group ([M-15]⁺), forming a stable acylium ion. asdlib.org Further fragmentation involves the loss of carbon monoxide ([M-15-28]⁺). asdlib.org Although the primary fragmentation pathways are often similar for positional isomers, the relative intensities of the fragment ions can vary. msu.edu For definitive differentiation, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed. The gas chromatograph separates the isomers based on their different boiling points and interactions with the column's stationary phase, after which the mass spectrometer provides individual mass spectra for each separated component. researchgate.net

Illustrative Mass Spectrometry Fragmentation Data

| Compound | Molecular Ion (m/z) | Key Fragment 1 (m/z) [M-CH₃]⁺ | Key Fragment 2 (m/z) [M-CH₃-CO]⁺ | Distinguishing Features |

|---|---|---|---|---|

| This compound | 220/222/224 | 205/207/209 | 177/179/181 | Relative intensities of isotopic peaks for chlorine will be characteristic. |

| 1-(3,4-dichloro-2-methoxyphenyl)ethanone | 220/222/224 | 205/207/209 | 177/179/181 | Fragmentation may involve interactions with the ortho-methoxy group, potentially leading to unique minor fragments or altered ion abundances compared to the 2,3-dichloro isomer. |

Analysis of Isomeric Mixtures

In synthetic chemistry, reactions can sometimes yield a mixture of isomers. Analyzing and quantifying the components of such mixtures is critical for process optimization and quality control.

Chromatographic-Spectroscopic Methods: Techniques like GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for mixture analysis. The chromatographic component separates the individual isomers in time, and the mass spectrometer detects and identifies each one as it elutes. By integrating the peak areas in the chromatogram, the relative abundance of each isomer in the mixture can be determined.

Quantitative NMR (qNMR): NMR spectroscopy can be used not only for structural identification but also for quantitative analysis. ox.ac.ukacanthusresearch.comresolvemass.ca By integrating the signals in a ¹H NMR spectrum, the relative ratio of different isomers in a mixture can be accurately determined. ox.ac.uk For this, a well-resolved signal unique to each isomer is chosen. The ratio of the integrals of these signals directly corresponds to the molar ratio of the isomers in the sample. For absolute quantification, a certified internal standard of known concentration is added to the sample. emerypharma.com This non-destructive technique is highly precise and has become a primary method for purity assessment and mixture analysis. acanthusresearch.comresearchgate.net

By employing these advanced spectroscopic and hyphenated techniques, a comprehensive characterization of this compound can be achieved, enabling its unambiguous differentiation from other isomers and the accurate quantitative analysis of complex mixtures.

Computational and Theoretical Studies of 1 2,3 Dichloro 4 Methoxyphenyl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and geometry of molecules. mdpi.com For a compound like 1-(2,3-dichloro-4-methoxyphenyl)ethanone, DFT calculations, typically using a basis set such as B3LYP/6-311G++(d,p), would be employed to determine its most stable three-dimensional arrangement of atoms. researchgate.net This process of geometry optimization provides key data on bond lengths, bond angles, and dihedral angles. While specific data for this exact molecule is not available, such calculations are standard practice in computational chemistry to predict the ground-state molecular structure. karazin.ua

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's chemical reactivity. karazin.ua The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. materialsciencejournal.org For this compound, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack. Although specific values are not published, this type of analysis is a common component of computational studies on aromatic ketones. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths can be performed. researchgate.netmaterialsciencejournal.org These predicted spectra are then typically compared with experimentally obtained data to validate the accuracy of the computational model. For instance, theoretical vibrational frequencies are often scaled to better match experimental results. materialsciencejournal.org While general procedures are well-established, specific predicted and validated spectroscopic data for this compound are not found in the surveyed literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the movement of atoms and molecules over time. researchgate.netnih.gov This technique is valuable for conformational analysis, revealing how different parts of the molecule move relative to each other and which conformations are most stable under specific conditions. MD simulations can also shed light on intermolecular interactions, such as how the molecule might interact with solvents or biological macromolecules. nih.govacs.org Such studies provide a dynamic picture of the molecule's behavior that complements the static information from geometry optimization.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

From the results of DFT calculations, various quantum chemical descriptors can be derived to predict reactivity and selectivity. These include parameters like hardness, softness, electronegativity, and the electrophilicity index. mdpi.com These descriptors provide a quantitative basis for understanding the chemical behavior of the molecule, helping to predict how it will react in different chemical environments. mdpi.com

Investigation of Non-Linear Optical (NLO) Properties and Molecular Polarizability

Computational chemistry is also utilized to investigate the non-linear optical (NLO) properties of molecules, which are important for applications in photonics and optoelectronics. researchgate.net Calculations can determine the molecular polarizability and hyperpolarizability, which are measures of how the electron cloud of the molecule is distorted by an external electric field. ejosat.com.tr Compounds with significant NLO properties have potential uses in technologies like optical switching. researchgate.net A theoretical investigation would be necessary to determine if this compound possesses any interesting NLO characteristics.

Crystallographic Analysis and Solid State Characteristics

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the 1-(2,3-dichloro-4-methoxyphenyl)ethanone molecule. Furthermore, for a chiral crystal structure, anomalous dispersion effects could be utilized to determine the absolute configuration of the molecule.

Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking) within the Crystal Lattice

The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions. For this compound, several types of intermolecular interactions would be anticipated and could be characterized by SC-XRD:

Hydrogen Bonding: While the molecule does not possess classical hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds involving the methoxy (B1213986) group or the carbonyl oxygen are possible and often play a significant role in stabilizing crystal structures researchgate.net.

Halogen Bonding: The two chlorine atoms on the phenyl ring are potential halogen bond donors. They can interact with Lewis basic sites, such as the carbonyl oxygen of a neighboring molecule (C-Cl···O). Such interactions are known to be highly directional and can be a significant factor in crystal engineering nih.gov.

The interplay of these and other weaker interactions, such as van der Waals forces, dictates the final crystal packing arrangement.

Polymorphism and Solid-State Phase Transitions

Polymorphism is the ability of a compound to exist in more than one crystalline form, with each form having a different arrangement of molecules in the solid state. Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability. It is conceivable that this compound could exhibit polymorphism, a phenomenon observed in other organic molecules uc.ptresearchgate.netnih.gov. The existence of different polymorphs could be investigated by varying crystallization conditions (e.g., solvent, temperature, pressure). Techniques such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) would be instrumental in identifying and characterizing different polymorphic forms and any potential solid-state phase transitions between them.

Correlation between Molecular Structure and Crystal Architecture

A detailed crystallographic study would enable a thorough analysis of the relationship between the molecular features of this compound and its crystal packing. The substitution pattern on the phenyl ring—specifically the presence and positions of the two chlorine atoms and the methoxy group—imposes steric and electronic constraints that influence how the molecules pack in the solid state. For instance, the dihedral angle between the plane of the phenyl ring and the acetyl group would be a key conformational parameter. The analysis would explore how the molecule's conformation and the network of intermolecular interactions collectively determine the observed crystal symmetry and packing motif.

Derivatization Chemistry and Analog Synthesis from 1 2,3 Dichloro 4 Methoxyphenyl Ethanone

Functionalization at the Alpha-Position (e.g., Halogenation, Alkylation, Arylation)

The alpha-position to the carbonyl group in 1-(2,3-dichloro-4-methoxyphenyl)ethanone is a key site for functionalization, enabling the introduction of a variety of substituents.

Halogenation: Alpha-halogenation of ketones is a well-established transformation that can be achieved under either acidic or basic conditions. libretexts.org For instance, the reaction of this compound with bromine in an acidic medium, such as acetic acid, would be expected to yield the corresponding α-bromo ketone, 2-bromo-1-(2,3-dichloro-4-methoxyphenyl)ethanone. epa.govacs.org This reaction proceeds through an enol intermediate. epa.govmdpi.com Under acidic conditions, typically only one α-hydrogen is replaced. mdpi.com In contrast, base-promoted halogenation, which proceeds via an enolate, can lead to polyhalogenation. libretexts.org

Alkylation: The introduction of alkyl groups at the alpha-position can be achieved by first generating the enolate of this compound using a suitable base, followed by reaction with an alkyl halide. The choice of base and reaction conditions is crucial to control the extent of alkylation and avoid side reactions.

Arylation: Palladium-catalyzed α-arylation represents a powerful method for forming a carbon-carbon bond between the α-position of a ketone and an aromatic ring. youtube.com This transformation typically involves the reaction of the ketone enolate with an aryl halide in the presence of a palladium catalyst and a suitable ligand. nih.gov While specific examples with this compound are not prevalent in the literature, the general applicability of this method to acetophenones suggests its feasibility. wikipedia.org

Table 1: Potential Products of Alpha-Functionalization

| Starting Material | Reagents | Product |

|---|---|---|

| This compound | Br₂, Acetic Acid | 2-bromo-1-(2,3-dichloro-4-methoxyphenyl)ethanone |

Condensation Reactions for the Formation of Chalcones, Enones, and Imine Derivatives

The carbonyl group of this compound is a prime site for condensation reactions, leading to the formation of important structural motifs such as chalcones, enones, and imines.

Chalcones and Enones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde in the presence of a base or acid catalyst. youtube.comacs.org Reacting this compound with a variety of substituted benzaldehydes would yield a library of chalcone (B49325) derivatives. beilstein-journals.orgnih.gov Similarly, condensation with aliphatic aldehydes or ketones can lead to the formation of other α,β-unsaturated ketones, commonly known as enones. rsc.orgnih.govlibretexts.org

Imine Derivatives: Imines, or Schiff bases, are formed through the condensation of a primary amine with a ketone. youtube.commasterorganicchemistry.com The reaction of this compound with various primary amines, often under conditions that facilitate the removal of water, would produce a range of N-substituted imine derivatives. wikipedia.orgresearchgate.net This reaction can be catalyzed by acids or reagents like tris(2,2,2-trifluoroethyl)borate. organic-chemistry.org

Cyclization Reactions to Form Heterocyclic Scaffolds (e.g., Pyrazoles, Thiophenes, Furans)

The derivatives of this compound, particularly the chalcones and other 1,3-dicarbonyl precursors, are valuable intermediates for the synthesis of a variety of heterocyclic compounds.

Pyrazoles: Pyrazoles can be synthesized by the cyclocondensation of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (like a chalcone) with hydrazine (B178648) or its derivatives. nih.govorganic-chemistry.org For instance, a chalcone derived from this compound can react with hydrazine hydrate (B1144303) to form the corresponding pyrazoline, which can then be oxidized to the pyrazole. organic-chemistry.org

Thiophenes: The Paal-Knorr thiophene (B33073) synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.orgnih.gov While this requires initial transformation of the starting ketone, other methods, such as the Gewald reaction, can produce aminothiophenes from α-methylene ketones. youtube.com Additionally, direct methods for thiophene synthesis from acetophenones and elemental sulfur have been reported. organic-chemistry.org

Furans: Similar to thiophene synthesis, the Paal-Knorr furan (B31954) synthesis utilizes a 1,4-dicarbonyl compound, which is then cyclized under acidic conditions. Alternative strategies for furan synthesis include the reaction of acetophenones with electron-deficient alkynes catalyzed by copper salts.

Modification of the Methoxy (B1213986) Group (e.g., Demethylation, Ether Cleavage)

The methoxy group on the aromatic ring of this compound offers another point for structural modification, primarily through ether cleavage to reveal a hydroxyl group.

Demethylation/Ether Cleavage: The cleavage of aryl methyl ethers is a common transformation in organic synthesis. This can be achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide on the methyl group. Lewis acids, such as boron tribromide (BBr₃), are also highly effective reagents for this purpose. The resulting 1-(2,3-dichloro-4-hydroxyphenyl)ethanone can then serve as a precursor for further derivatization at the phenolic hydroxyl group.

Introduction and Transformation of Halogen Substituents on the Aromatic Ring

The two chlorine atoms on the phenyl ring of this compound can potentially be transformed or replaced, offering a pathway to a wide range of analogs. While the reactivity of these specific chlorine atoms can be influenced by the other substituents, several modern catalytic methods are applicable to aryl chlorides.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an aryl halide with an organoboron compound, enabling the formation of a new carbon-carbon bond. youtube.com This could be used to replace one or both chlorine atoms with aryl or vinyl groups.

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine. organic-chemistry.org This would allow for the introduction of primary or secondary amine functionalities in place of the chlorine atoms. organic-chemistry.orgnih.gov

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and copper species, to form a carbon-carbon triple bond. libretexts.orgwikipedia.orgnih.govwikipedia.org

Nucleophilic Aromatic Substitution (SNAr): Under certain conditions, particularly if the ring is sufficiently activated by electron-withdrawing groups, a chlorine atom could be displaced by a strong nucleophile. youtube.comnih.govorganic-chemistry.orgyoutube.com The acetyl group provides some electron-withdrawing character, which might facilitate this reaction under forcing conditions.

Reductive Dehalogenation: It is also possible to selectively remove one or both chlorine atoms through reductive dehalogenation, using methods such as catalytic hydrogenation. epa.govnih.gov This would provide access to mono-chloro or de-chlorinated analogs.

Table 2: Potential Transformations of Aromatic Chlorine Substituents

| Reaction Type | Reagents | Potential Product Functionality |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Arylamine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | Arylalkyne |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., RO⁻, R₂N⁻) | Aryl ether, Arylamine |

| Reductive Dehalogenation | H₂, Pd/C | Dehalogenated arene |

Synthesis of Structurally Diverse Analogs for Chemical Space Exploration

By combining the various synthetic strategies outlined above, a vast and diverse library of analogs can be generated from this compound. For example, an α-bromo derivative can be further reacted with nucleophiles, or a chalcone intermediate can be used to build a variety of heterocyclic systems. The methoxy group can be cleaved and the resulting phenol (B47542) can be alkylated or acylated. Furthermore, the chlorine atoms on the aromatic ring can be replaced with a wide range of functionalities using modern cross-coupling methods. This systematic derivatization allows for a thorough exploration of the chemical space around the parent scaffold, which is a key strategy in fields such as drug discovery and materials science.

Applications in Advanced Materials and Fine Chemical Synthesis

Precursor in Polymer Chemistry and Organic Electronic Materials

While direct applications of 1-(2,3-dichloro-4-methoxyphenyl)ethanone as a monomer in polymerization are not extensively documented in publicly available research, its structural motifs are found in precursors for various polymers and organic electronic materials. The presence of reactive sites—the aromatic ring and the ketone group—allows for its incorporation into larger polymeric structures through various chemical modifications.

For instance, the dichlorinated and methoxy-substituted phenyl ring is a common feature in monomers used for the synthesis of high-performance polymers. These polymers often exhibit desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. The synthesis of such polymers may involve the transformation of the ketone functional group into other reactive moieties, such as vinyl or acetylene (B1199291) groups, which can then undergo polymerization.

In the field of organic electronics, materials with tailored electronic properties are crucial for the development of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic nature of the substituted phenyl ring in this compound can be tuned by further chemical reactions, making it a potential precursor for organic semiconductors. The electron-withdrawing nature of the chlorine atoms and the electron-donating nature of the methoxy (B1213986) group can influence the energy levels (HOMO/LUMO) of the resulting materials, which is a key factor in their performance in electronic devices.

Table 1: Potential Polymer and Organic Electronic Material Precursors Derived from this compound

| Precursor Type | Potential Application |

| Vinyl-substituted derivative | Chain-growth polymerization |

| Diol derivative (from ketone reduction) | Step-growth polymerization (e.g., polyesters) |

| Functionalized for cross-coupling reactions | Synthesis of conjugated polymers |

Intermediate in Catalyst Development and Ligand Design

The structure of this compound makes it a valuable intermediate in the synthesis of ligands for catalysis. The ketone group can be readily modified to create more complex structures, including chiral ligands that are essential for asymmetric catalysis.

For example, the ketone can be reduced to a secondary alcohol, which can then be used as a chiral center or further functionalized. The aromatic ring can also be modified through reactions such as nitration, amination, or further halogenation, providing multiple points for attaching coordinating groups to form multidentate ligands. These ligands can then be complexed with various transition metals to form catalysts for a wide range of organic transformations, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The specific substitution pattern on the phenyl ring can influence the steric and electronic properties of the resulting catalyst, thereby affecting its activity, selectivity, and stability.

Role in Agrochemical Precursor Synthesis and Specialty Chemicals

Halogenated aromatic compounds are prevalent in the agrochemical industry due to their often-enhanced biological activity. While direct use of this compound as an agrochemical is not reported, its structural features are present in various pesticides and herbicides. For instance, dichlorophenyl moieties are common in a number of commercial agrochemicals. The synthesis of these complex molecules often involves multiple steps, and compounds like this compound can serve as key building blocks.

The methoxy group can also play a role in modulating the biological activity and environmental fate of the final product. In the synthesis of specialty chemicals, this compound can be used to introduce the 2,3-dichloro-4-methoxyphenyl group into a target molecule, imparting specific properties such as flame retardancy, chemical resistance, or unique spectroscopic characteristics.

Utilization in the Synthesis of Optically Active Compounds

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. This compound, being a prochiral ketone, can be a valuable starting material for the synthesis of optically active alcohols. The asymmetric reduction of the ketone group can be achieved using various chiral catalysts or biocatalysts, leading to the formation of the corresponding (R)- or (S)-alcohol with high enantiomeric excess.

These chiral alcohols can then be used as key intermediates in the synthesis of more complex chiral molecules. The dichlorinated and methoxylated phenyl group can influence the stereochemical outcome of subsequent reactions and can be a crucial part of the final bioactive molecule.

Table 2: Examples of Chiral Alcohols from Asymmetric Reduction

| Catalyst Type | Product Configuration | Potential Application |

| Chiral metal complex | (R)- or (S)-alcohol | Chiral building block |

| Biocatalyst (e.g., reductase enzyme) | (R)- or (S)-alcohol | Pharmaceutical intermediate |

Applications in Industrial Organic Synthesis Beyond Biomedical Contexts

Beyond the specialized fields mentioned above, this compound serves as a versatile intermediate in general industrial organic synthesis. Its reactivity allows for a wide range of chemical transformations, making it a useful starting material for the production of various fine and specialty chemicals.

The ketone functionality can undergo reactions such as aldol (B89426) condensation, Wittig reactions, and Baeyer-Villiger oxidation to create a diverse array of products. The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, further expanding its synthetic utility. These transformations can lead to the production of dyes, pigments, fragrances, and other performance chemicals where the specific substitution pattern of the starting material is crucial for the desired properties of the final product.

Future Perspectives and Research Challenges

Development of More Sustainable and Economically Viable Synthesis Routes

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. For a compound such as 1-(2,3-dichloro-4-methoxyphenyl)ethanone, whose synthesis may traditionally rely on multi-step processes involving hazardous reagents, the development of eco-friendly and cost-effective synthetic routes is a primary research challenge.

Future research will likely focus on several key areas:

Photocatalysis: Visible-light photocatalysis offers a mild and efficient alternative to traditional thermal methods for constructing aromatic ketones. acs.orgrsc.org This approach can reduce energy consumption and allow for reactions under ambient conditions. The use of inexpensive and stable aromatic ketones as photocatalysts themselves presents a particularly sustainable option. acs.orgresearchgate.net

Green Solvents and Reagents: A major goal is to replace hazardous organic solvents with more benign alternatives like water. rsc.org Research into dual catalytic systems, for instance, has shown promise for the reduction of aromatic ketones in aqueous media. rsc.org Furthermore, developing protocols that utilize less toxic and more readily available starting materials is crucial for economic viability.

Atom Economy: Synthetic methods that maximize the incorporation of all starting materials into the final product are highly desirable. This includes exploring catalytic cycles that minimize waste, such as those that regenerate active species using green photoreductants. rsc.org

Mechanochemistry: High-speed ball milling and other mechanochemical techniques offer a solvent-free approach to synthesis, reducing both environmental impact and purification costs. researchgate.net Exploring these methods for the synthesis of halogenated acetophenones is a promising avenue.

| Approach | Description | Potential Advantages | Reference |

|---|---|---|---|

| Photocatalysis | Utilizes visible light to drive chemical reactions, often with a catalyst. | Mild reaction conditions, lower energy consumption, high selectivity. | acs.orgrsc.org |

| Aqueous Media Synthesis | Uses water as the primary solvent, replacing volatile organic compounds (VOCs). | Reduced environmental impact, improved safety, lower cost. | rsc.org |

| Mechanochemistry | Induces reactions through mechanical force (e.g., grinding, milling) instead of solvents. | Solvent-free, reduced waste, potential for novel reactivity. | researchgate.net |

| Dual Catalysis | Combines two different catalytic cycles (e.g., photoredox and nickel catalysis) to enable new transformations. | Access to novel reaction pathways, high efficiency, broad substrate scope. | rsc.org |

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The specific arrangement of chloro, methoxy (B1213986), and acetyl groups on the phenyl ring of this compound provides a unique electronic and steric environment. A significant research challenge is to harness this structure to explore novel reactions and create unprecedented chemical entities.

Future directions include:

Functionalization of the Acetyl Group: The α-carbon of the ketone is a key site for functionalization. Research into selective α-halogenation (e.g., chlorination, bromination) can create versatile intermediates for synthesizing complex heterocyclic compounds like thiohydantoins, which have pharmaceutical relevance. researchgate.net

Catalytic C-C Bond Cleavage: Traditionally, the carbon-carbon bonds of aromatic ketones are difficult to break. Groundbreaking research into directly catalyzing these ketones without directing groups could unlock entirely new synthetic pathways, streamlining the production of valuable chemicals. sciencedaily.com

Synthesis of Complex Scaffolds: Substituted acetophenones serve as crucial building blocks. Future work will likely explore their use in multi-component reactions to construct novel molecular architectures, such as β-acetamido ketones or highly substituted 2-aminothiophenes, which are relevant to medicinal chemistry. researchgate.netresearchgate.net

Enaminone and Ketonimate Chemistry: Converting the acetophenone (B1666503) into derivatives like enamino ketones opens up a rich field of transformations, including the synthesis of BF₂ complexes (ketoiminates and diketonates) that can undergo further photochemical reactions. mdpi.com

Application of Advanced In-Situ Characterization Techniques During Reactions

To move from empirical, trial-and-error synthesis to rationally designed and controlled processes, a deep understanding of reaction mechanisms, kinetics, and intermediate species is essential. Process Analytical Technology (PAT) provides the tools for this understanding by enabling real-time, in-situ monitoring of chemical reactions. nih.govntnu.no

The application of PAT to the synthesis of this compound and its derivatives is a key future perspective:

Real-Time Monitoring: Techniques like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy can monitor the concentration of reactants, products, and intermediates directly in the reaction vessel without sampling. labmanager.comacs.orgacs.org This provides invaluable data for understanding reaction kinetics and identifying potential bottlenecks or side reactions.

Crystallization Control: For the final product and its derivatives, crystallization is a critical purification step that determines purity, particle size, and polymorphic form—all of which are crucial for pharmaceutical applications. nih.goveuropeanpharmaceuticalreview.com PAT tools, including in-line microscopy and spectroscopy, allow for the precise control of supersaturation and nucleation, ensuring consistent product quality. europeanpharmaceuticalreview.comsdu.dk

Enhanced Process Safety and Efficiency: By providing a continuous stream of data, PAT enables the development of robust processes that operate within a defined design space, improving safety, reducing batch failures, and facilitating process scale-up. ntnu.noacs.org

| PAT Tool | Primary Function | Application in Synthesis | Reference |

|---|---|---|---|

| ATR-FTIR Spectroscopy | Monitors vibrational modes of molecules, sensitive to functional groups and concentration in the liquid phase. | Tracking reactant consumption and product formation; determining reaction endpoints. | acs.orgsdu.dk |

| Raman Spectroscopy | Provides vibrational "fingerprints" of molecules; effective for both solid and liquid phases and aqueous solutions. | Monitoring polymorphic transformations, reaction intermediates, and solid-phase changes during crystallization. | sdu.dkrsc.org |

| In-line Microscopy | Captures real-time images of particles in a process stream. | Monitoring crystal size, shape, and agglomeration during crystallization processes. | europeanpharmaceuticalreview.com |

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. nih.gov These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design novel synthetic routes, thereby accelerating the discovery and development of new molecules derived from this compound.

Key research challenges and opportunities include:

Reaction Outcome and Yield Prediction: ML models can be trained on large reaction databases to predict the success of a potential reaction, its yield, and even its regioselectivity. digitellinc.comdigitellinc.com This is particularly valuable for complex halogenated aromatic compounds where electronic and steric effects can be difficult to predict intuitively. digitellinc.com

Optimization of Reaction Conditions: By integrating ML algorithms with high-throughput experimentation platforms, researchers can rapidly identify the optimal conditions (e.g., catalyst, solvent, temperature) for a specific transformation, minimizing the number of experiments needed. qu.edu.qatechnologynetworks.comsemanticscholar.org

Computer-Aided Synthesis Planning (CASP): Retrosynthesis software powered by AI can propose complete, multi-step synthetic pathways to novel derivatives. beilstein-journals.orgacs.org This allows chemists to quickly evaluate the synthetic feasibility of a target molecule and identify the most efficient route.

Data-Driven Discovery: AI can help identify patterns and relationships in chemical data that are not obvious to human researchers, potentially leading to the discovery of entirely new types of reactions or molecular scaffolds.

| AI/ML Application | Description | Impact on Synthesis of Derivatives | Reference |

|---|---|---|---|

| Reaction Prediction | Algorithms predict the products, yield, and selectivity of a chemical reaction based on reactants and conditions. | Reduces failed experiments; accelerates screening of potential derivatization reactions. | digitellinc.comdigitellinc.com |

| Condition Optimization | ML models, often combined with automated reactors, iteratively find the best reaction parameters to maximize a desired outcome (e.g., yield). | Improves efficiency and yield of synthesis; reduces development time and cost. | technologynetworks.comsemanticscholar.org |

| Retrosynthesis Planning | AI tools propose step-by-step synthetic routes from a target molecule back to available starting materials. | Aids in designing efficient syntheses for novel, complex derivatives. | beilstein-journals.orgacs.org |

Discovery of New Industrial Applications for Derivatives of this compound

While the direct applications of this compound may be limited, its true value lies in its potential as a scaffold for creating a diverse range of derivatives with novel industrial applications. The presence of chlorine atoms often enhances the biological activity of organic molecules. nih.gov

Future research will focus on synthesizing and screening derivatives for a variety of uses:

Pharmaceuticals: Substituted acetophenones are precursors to numerous active pharmaceutical ingredients (APIs). nih.govnih.gov Derivatives could be screened for a wide range of pharmacological activities, including anticancer, antimicrobial, antimalarial, and antioxidant properties. kib.ac.cnnih.govresearchgate.net The specific substitution pattern may offer unique interactions with biological targets.

Agrochemicals: Chlorinated aromatic compounds are widely used as herbicides, fungicides, and insecticides. researchgate.netnih.govmdpi.comresearchgate.net Novel derivatives of this compound could be developed as next-generation crop protection agents, potentially with improved efficacy or novel modes of action. nih.govresearchgate.net

Materials Science: Aromatic ketones and their derivatives are used in the production of resins and as photoinitiators in polymer chemistry. Exploring the integration of this highly substituted building block into new polymers could lead to materials with enhanced thermal stability, flame retardancy, or unique optical properties.

| Industrial Sector | Potential Application | Rationale | Reference |

|---|---|---|---|

| Pharmaceuticals | Active Pharmaceutical Ingredients (APIs) | Acetophenone scaffolds are common in drug molecules; halogenation can enhance bioactivity. | nih.govnih.govkib.ac.cn |

| Agrochemicals | Herbicides, Fungicides, Insecticides | Chlorinated aromatics are a well-established class of pesticides; new derivatives may offer improved performance. | researchgate.netmdpi.comresearchgate.net |

| Cosmetics | Fragrance Ingredients, UV-Protectants | Acetophenones are used for their scent profiles and can be developed into sunscreen agents. | nih.gov |

| Polymers/Materials | Specialty Monomers, Photoinitiators | Aromatic ketones are used in polymer synthesis; the unique structure could impart novel properties to materials. | nih.gov |

Q & A

Q. What are the key spectroscopic characteristics for identifying 1-(2,3-dichloro-4-methoxyphenyl)Ethanone?

To confirm the structure, researchers should employ nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy :

- NMR : The aromatic protons in the 2,3-dichloro-4-methoxyphenyl group will exhibit distinct splitting patterns due to electron-withdrawing chlorine substituents. The acetyl group (C=O) will appear as a singlet near δ 2.5–3.0 ppm in H NMR and δ 190–210 ppm in C NMR .

- IR : A strong absorption band at ~1680–1720 cm corresponds to the carbonyl stretch (C=O). Methoxy (-OCH) and C-Cl vibrations will appear at ~1250 cm and 550–750 cm, respectively .

Q. What methods are recommended for synthesizing this compound?

A common approach involves chlorination of a precursor acetophenone derivative :

- Step 1 : Start with 1-(4-methoxyphenyl)ethanone. Introduce chlorine atoms at positions 2 and 3 via electrophilic substitution using Cl or a chlorinating agent (e.g., SOCl) in the presence of a Lewis acid catalyst (e.g., FeCl) .

- Step 2 : Optimize reaction conditions (temperature: 80–100°C, solvent: ethanol or dichloromethane) to enhance regioselectivity and yield. Monitor progress via TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve conflicting data in reaction yields during synthesis?

Discrepancies in yields often arise from variations in reaction conditions or impurity profiles :

- Controlled Variables : Standardize temperature, solvent purity, and catalyst loading. For example, excessive Cl may lead to over-chlorination, reducing yield .

- Analytical Validation : Use high-resolution mass spectrometry (HRMS) to confirm product identity and liquid chromatography (LC) to quantify impurities. Compare results with published protocols for analogous compounds (e.g., dichloroacetophenones) .

Q. What strategies optimize the compound’s stability in biological assays?

Stability challenges stem from hydrolysis of the acetyl group or oxidation of the methoxy moiety :

- Storage : Store at –20°C in anhydrous DMSO or ethanol to prevent moisture-induced degradation .

- Structural Modifications : Introduce electron-donating groups (e.g., methyl) to the phenyl ring to reduce electrophilic susceptibility. Test derivatives in accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking Studies : Use software like AutoDock Vina to predict interactions between the compound’s chlorine substituents and target proteins (e.g., enzymes or receptors). Prioritize derivatives with improved binding affinity .

- QSAR Analysis : Correlate electronic properties (e.g., Hammett σ constants for Cl and OCH) with experimental bioactivity data to identify pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.